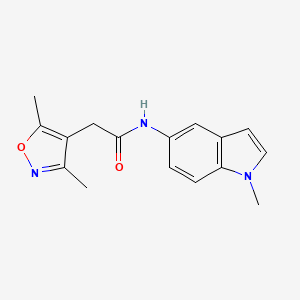![molecular formula C17H16ClN5OS B10995232 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10995232.png)
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-(5-methyl-1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of sulfonamides, which have diverse biological activities .
- Sulfonamides are known for their antibiotic properties and have applications in medicine and agriculture.
- The combination of a sulfonamide moiety with a 1,3,4-thiadiazole ring makes this compound interesting for potential plant antiviral activities.
Preparation Methods
- Starting from 4-chlorobenzoic acid, a six-step synthesis yields the compound.
- The steps involve esterification, hydrazination, salt formation, and cyclization.
- Detailed reaction conditions and industrial production methods would require further investigation.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed would vary based on the reaction pathway.
Scientific Research Applications
- In chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
- In biology: Explore its interactions with enzymes, receptors, or cellular processes.
- In medicine: Assess its pharmacological properties, such as antiviral or anti-inflammatory effects.
- In industry: Consider its use in agrochemicals or pharmaceuticals.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include other sulfonamides and 1,3,4-thiadiazoles.
- Highlight its unique features compared to known analogs.
Properties
Molecular Formula |
C17H16ClN5OS |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-12-20-21-22-23(12)15-6-2-13(3-7-15)17(24)19-10-11-25-16-8-4-14(18)5-9-16/h2-9H,10-11H2,1H3,(H,19,24) |
InChI Key |
DJGRYKDYHWJXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10995149.png)
![N-(1-methyl-1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10995154.png)
![N-(4-phenoxyphenyl)-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxamide](/img/structure/B10995160.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10995164.png)
![1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B10995173.png)
![(1S,5R)-3-(2,3-dihydro-1-benzofuran-5-ylacetyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B10995175.png)
![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B10995177.png)
![N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperazine-1-sulfonamide](/img/structure/B10995197.png)
![[1-(2-methoxyethyl)-1H-indol-2-yl]{4-[(4-methylphenyl)sulfonyl]piperazino}methanone](/img/structure/B10995200.png)
![4-methoxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B10995201.png)

![N-(1H-benzimidazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10995213.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B10995219.png)
![[1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10995225.png)
